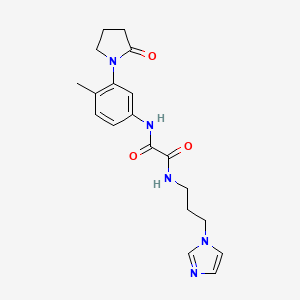
(2S)-6-Amino-2-hydroxyhexanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-6-Amino-2-hydroxyhexanoic acid;hydrochloride: is an organic compound with significant applications in various scientific fields. It is a derivative of lysine, an essential amino acid, and is often used in biochemical research and industrial processes. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-6-Amino-2-hydroxyhexanoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the amino acid lysine.
Hydroxylation: Lysine undergoes hydroxylation to introduce a hydroxyl group at the second carbon position.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where lysine is hydroxylated under controlled conditions. The reaction mixture is then purified, and the hydrochloride salt is crystallized out for further use.
化学反応の分析
Types of Reactions:
Oxidation: (2S)-6-Amino-2-hydroxyhexanoic acid;hydrochloride can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Serves as a precursor in the biosynthesis of various biomolecules.
- Used in studies related to amino acid metabolism.
Medicine:
- Investigated for its potential therapeutic effects in treating metabolic disorders.
- Used in the formulation of certain pharmaceutical compounds.
Industry:
- Employed in the production of biodegradable polymers.
- Used as an additive in food and feed industries to enhance nutritional value.
作用機序
The mechanism of action of (2S)-6-Amino-2-hydroxyhexanoic acid;hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The hydrochloride form enhances its bioavailability and solubility, facilitating its uptake and utilization in biological systems.
類似化合物との比較
Lysine: The parent amino acid from which (2S)-6-Amino-2-hydroxyhexanoic acid;hydrochloride is derived.
Hydroxylysine: Another hydroxylated derivative of lysine, commonly found in collagen.
Ornithine: An amino acid involved in the urea cycle, structurally similar to lysine.
Uniqueness:
Hydroxylation: The presence of a hydroxyl group at the second carbon position distinguishes it from lysine and ornithine.
Hydrochloride Form: The hydrochloride salt form enhances its solubility and bioavailability, making it more versatile for various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
(2S)-6-amino-2-hydroxyhexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c7-4-2-1-3-5(8)6(9)10;/h5,8H,1-4,7H2,(H,9,10);1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDURTPCXJTXTKM-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide](/img/structure/B2991446.png)
![ethyl 3-[[4-(diethylsulfamoyl)benzoyl]amino]-1H-indole-2-carboxylate](/img/structure/B2991447.png)
![4-[3-(Phenylsulfanyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2991450.png)

![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium trifluorotris(perfluoroethyl)phosphate(V)](/img/structure/B2991452.png)

![N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2991455.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2991459.png)

![4-(tert-butyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}benzenecarboxamide](/img/structure/B2991463.png)

![N-(3-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2991465.png)
![4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine](/img/structure/B2991467.png)
